molecular formula C6H3FINO2 B1304890 1-Fluoro-3-iodo-2-nitrobenzene CAS No. 886762-71-6

1-Fluoro-3-iodo-2-nitrobenzene

Cat. No.: B1304890
CAS No.: 886762-71-6
M. Wt: 267 g/mol
InChI Key: SKOBGJNQMJCUOF-UHFFFAOYSA-N
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Description

1-Fluoro-3-iodo-2-nitrobenzene is an aromatic compound with the molecular formula C6H3FINO2 It is characterized by the presence of a fluorine atom, an iodine atom, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-3-iodo-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route includes:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-3-iodo-2-nitrobenzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the compound less reactive towards further electrophilic substitution.

    Nucleophilic Aromatic Substitution: The presence of the nitro group and the fluorine atom makes the compound susceptible to nucleophilic attack, especially at the position ortho to the nitro group.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid and sulfuric acid.

    Iodination: Iodine and an oxidizing agent like nitric acid or hydrogen peroxide.

    Reduction: Tin and hydrochloric acid or catalytic hydrogenation.

Major Products:

    Reduction: The major product is 1-fluoro-3-iodo-2-aminobenzene when the nitro group is reduced.

Scientific Research Applications

1-Fluoro-3-iodo-2-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-fluoro-3-iodo-2-nitrobenzene primarily involves its reactivity towards nucleophiles and electrophiles. The nitro group, being electron-withdrawing, deactivates the benzene ring towards electrophilic substitution but activates it towards nucleophilic substitution. The fluorine and iodine atoms also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

  • 1-Fluoro-2-nitrobenzene
  • 1-Iodo-2-nitrobenzene
  • 1-Fluoro-3-nitrobenzene
  • 1-Iodo-3-nitrobenzene

Comparison: 1-Fluoro-3-iodo-2-nitrobenzene is unique due to the presence of both fluorine and iodine atoms on the benzene ring, which significantly influences its chemical reactivity and potential applications. Compared to similar compounds, it offers a distinct combination of electronic effects from the substituents, making it valuable in specific synthetic and research contexts.

Properties

IUPAC Name

1-fluoro-3-iodo-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FINO2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOBGJNQMJCUOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382467
Record name 1-fluoro-3-iodo-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886762-71-6
Record name 1-fluoro-3-iodo-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-6-iodonitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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